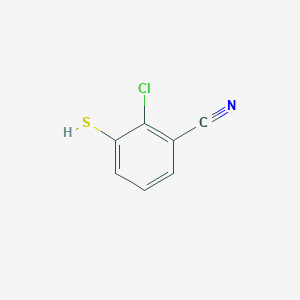

2-Chloro-3-mercaptobenzonitrile

Descripción

Its molecular formula is presumed to be C₇H₃ClN₂S, featuring a benzene ring with a nitrile group (-CN) at position 1, chlorine at position 2, and a thiol (-SH) group at position 3. The mercapto group confers unique reactivity, enabling participation in disulfide bond formation, nucleophilic substitutions, or metal coordination, making it valuable in pharmaceutical intermediates or agrochemical synthesis.

Propiedades

IUPAC Name |

2-chloro-3-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPGPQWGVZPWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

One-step synthesis: A common method for synthesizing 2-chloro-3-mercaptobenzonitrile involves the ammoxidation of 2-chlorotoluene using V2O5/Al2O3 catalysts.

Green synthesis: Another approach involves the use of ionic liquids as recycling agents.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Chloro-3-mercaptobenzonitrile can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic compounds.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development due to its unique chemical structure.

Industry:

Mecanismo De Acción

The mechanism of action of 2-chloro-3-mercaptobenzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key differences among chloro-substituted benzonitriles arise from substituent types, positions, and electronic effects. Below is a comparative table based on evidence:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (Cl, CN) increase electrophilicity, while electron-donating groups (CH₃, OCH₃) stabilize the aromatic ring.

- The mercapto group (-SH) in 2-Chloro-3-mercaptobenzonitrile introduces higher polarity and reactivity compared to methyl or methoxy analogs.

- Molecular Weight: Malononitrile derivatives (e.g., 231.64 g/mol ) exhibit higher molecular weights, impacting solubility and melting points.

Structural Similarity and Functional Implications

lists similarity scores (0.85–0.92) for compounds like 57381-56-3 (unknown structure), highlighting that substituent position changes (e.g., Cl vs. F) minimally disrupt core functionality. For example:

- A fluorine substituent (similarity 0.92) preserves electronic properties while enhancing lipophilicity .

Actividad Biológica

2-Chloro-3-mercaptobenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

2-Chloro-3-mercaptobenzonitrile has the following chemical structure:

- Chemical Formula: C7H5ClN2S

- Molecular Weight: 188.64 g/mol

The presence of the chloro and mercapto groups contributes significantly to its biological activity, influencing both its mechanism of action and its interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 2-chloro-3-mercaptobenzonitrile. A recent study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria using the disc diffusion method. The results, summarized in Table 1, indicate significant antibacterial activity compared to standard antibiotics like ciprofloxacin.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 2-Chloro-3-mercaptobenzonitrile | 18 (against E. coli) |

| Ciprofloxacin | 24 (against E. coli) |

| Control | 0 |

These findings suggest that 2-chloro-3-mercaptobenzonitrile could be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer properties of 2-chloro-3-mercaptobenzonitrile have also been explored. It was found to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves cell cycle arrest at the G2/M phase, which is associated with increased expression of cyclin B1 and activation of caspases, leading to programmed cell death.

A case study demonstrated that treatment with this compound resulted in a significant increase in the sub-G1 population indicative of apoptosis:

| Concentration (μM) | Percentage of Cells in G2/M Phase (%) | Sub-G1 Population (%) |

|---|---|---|

| 0.625 | 52 | 10 |

| 1.25 | 85 | 30 |

These results highlight the compound's potential as an anticancer agent by disrupting cell cycle progression and inducing apoptosis .

3. Mechanistic Insights

The biological activity of 2-chloro-3-mercaptobenzonitrile can be attributed to its ability to interact with cellular components:

- Microtubule Disruption: Similar compounds have been shown to interact with microtubules, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation: The mercapto group may facilitate the generation of ROS, contributing to oxidative stress in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.